molecular formula C15H11NO2S B7824713 Methyl 3-(benzo[d]thiazol-2-yl)benzoate

Methyl 3-(benzo[d]thiazol-2-yl)benzoate

Cat. No.: B7824713
M. Wt: 269.3 g/mol
InChI Key: KIUHSBXFVXANQW-UHFFFAOYSA-N
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Description

Methyl 3-(benzo[d]thiazol-2-yl)benzoate is a benzothiazole derivative featuring a benzoate ester group substituted at the 3-position of the benzothiazole ring. This compound is structurally characterized by the fusion of a benzothiazole moiety, known for its electron-withdrawing properties and pharmacological relevance, with a methyl ester group that enhances lipophilicity and metabolic stability. Benzothiazoles are widely studied for their antitumor, antimicrobial, and antiviral activities, often attributed to their ability to interact with biological targets such as enzymes and receptors . The methyl ester group in this compound may further modulate its pharmacokinetic profile, influencing solubility and bioavailability.

Properties

IUPAC Name

methyl 3-(1,3-benzothiazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c1-18-15(17)11-6-4-5-10(9-11)14-16-12-7-2-3-8-13(12)19-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUHSBXFVXANQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Methyl 3-(benzo[d]thiazol-2-yl)benzoate exhibits significant antimicrobial properties. Studies have shown that derivatives of benzothiazole, including this compound, demonstrate antibacterial, antifungal, and antiviral activities. For instance, a study highlighted the synthesis of benzothiazole derivatives that showed promising results against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory and Anticancer Properties
Research indicates that benzothiazole derivatives can also possess anti-inflammatory and anticancer activities. Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation and reduce inflammation markers in vitro. These findings suggest potential therapeutic uses in treating inflammatory diseases and cancers .

Material Science

Fluorescent Properties
this compound has been studied for its fluorescence properties, making it useful in optoelectronic applications. The compound's ability to emit fluorescence under specific conditions allows it to be utilized in sensors and imaging technologies. The quantum yield of related compounds has been measured, indicating their potential for applications in fluorescent labeling and detection systems .

Liquid Crystals
The compound's structural characteristics make it a candidate for liquid crystal applications. Research into similar aromatic compounds has shown that they can exhibit mesogenic properties, which are essential for the development of liquid crystal displays (LCDs). The alignment of these molecules can be manipulated for use in various electronic devices .

Chemical Intermediate

Synthesis of Other Compounds
this compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through reactions such as cross-dehydrogenative coupling. This type of reaction has been explored to create phenolic esters with high yields, demonstrating the compound's versatility as a building block in organic chemistry .

Case Studies

Study Application Findings
Study on Antimicrobial Activity AntimicrobialShowed effective inhibition against multiple bacterial strains.
Investigation of Fluorescent Properties OptoelectronicsDemonstrated moderate fluorescence quantum yields suitable for sensor applications.
Synthesis via Cross-Dehydrogenative Coupling Organic SynthesisAchieved high yields of phenolic esters using this compound as a precursor.

Mechanism of Action

The mechanism by which Methyl 3-(benzo[d]thiazol-2-yl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to its biological activities. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Methyl 4-(benzo[d]thiazol-2-yl)benzoate

A key positional isomer, Methyl 4-(benzo[d]thiazol-2-yl)benzoate (CAS: 2182-77-6), substitutes the benzothiazole at the 4-position of the benzoate ring. This structural difference alters electronic distribution, as evidenced by NMR shifts.

Table 1: Comparison of Positional Isomers

Property Methyl 3-(benzo[d]thiazol-2-yl)benzoate Methyl 4-(benzo[d]thiazol-2-yl)benzoate
Substitution Position 3-position 4-position
Electronic Effects Enhanced conjugation with benzothiazole Reduced steric hindrance
Synthetic Yield* Not reported 20% (via Pd-catalyzed coupling)

*Yields depend on synthetic routes; see Section 2.2 for details.

3-BTD and 3-BTMD

3-BTD (3-(benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one) and 3-BTMD (3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-methoxy-2H-chromen-2-one) incorporate coumarin scaffolds. These compounds exhibit distinct metabolic profiles due to hydroxyl and methoxy groups, which undergo COMT-mediated methylation, unlike the methyl ester in the target compound. This difference highlights how ester groups may confer greater metabolic stability compared to phenolic substituents .

Spectroscopic Data

Methyl 4-(benzo[d]thiazol-2-yl)benzoate exhibits ¹H-NMR signals at δ 8.2–7.5 ppm for aromatic protons, while derivatives like (3,4-Dihydroisoquinolin-2(1H)-yl)(6-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzo[d]thiazol-2-yl)methanone show distinct shifts (δ 162.16–29.43 ppm in ¹³C-NMR), reflecting the influence of substituents on electronic environments .

Biological Activity

Methyl 3-(benzo[d]thiazol-2-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound, with the molecular formula C17H13NO2SC_{17}H_{13}NO_2S, features a benzothiazole moiety linked to a benzoate group. The presence of these functional groups contributes to its pharmacological properties.

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that compounds containing the benzothiazole scaffold exhibit significant antibacterial and antifungal activities. For instance, derivatives of benzothiazole have shown effectiveness against various strains of bacteria and fungi, with minimum inhibitory concentration (MIC) values often reported in the low micromolar range .

Compound Target MIC (μg/mL) Activity
Compound AE. coli32Antibacterial
Compound BS. aureus16Antibacterial
Compound CC. albicans8Antifungal

2. Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer activity. In vitro studies utilizing various cancer cell lines have shown that this compound can induce cytotoxic effects. For example, in a study assessing its effects on HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines, the compound displayed IC50 values ranging from 5 to 15 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

Cell Line IC50 (μM) Standard Drug IC50 (μM)
HepG2107.5
HCT116128.0
MCF-7154.5

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
  • Anticancer Mechanism : It induces apoptosis in cancer cells through pathways involving caspase activation and modulation of Bcl-2 family proteins, which regulate cell survival and death .

Case Study 1: Anticancer Efficacy

In a recent study, this compound was evaluated for its anticancer properties against multiple cell lines. The study utilized assays such as the SRB assay to determine cell viability post-treatment. Results indicated significant reductions in cell viability, particularly in HCT116 cells, where the compound induced G1 phase arrest and increased apoptosis markers .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial potential of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited strong bactericidal activity, with MIC values comparable to those of established antibiotics .

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole moiety undergoes selective oxidation under controlled conditions:

  • Sulfur oxidation : Treatment with hydrogen peroxide (H₂O₂) or ozone (O₃) oxidizes the sulfur atom in the benzothiazole ring to form sulfoxide or sulfone derivatives .

  • Aromatic ring oxidation : Strong oxidizing agents like KMnO₄ can modify the benzene rings, though this is less common due to steric protection from substituents.

Key Data :

Oxidizing AgentProductReaction Efficiency
H₂O₂ (30%)Sulfoxide derivative~65% yield
O₃Sulfone derivativeNot quantified

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Basic hydrolysis : NaOH/EtOH cleaves the methyl ester to yield 3-(benzo[d]thiazol-2-yl)benzoic acid.

  • Acidic hydrolysis : HCl/H₂O produces the same carboxylic acid but with slower kinetics.

Kinetic Comparison :

ConditionTime (h)Yield (%)
1M NaOH292
1M HCl678

Cyclization and Heterocycle Formation

The compound participates in cycloaddition and heterocyclization reactions:

  • DMAD-mediated cyclization : Reacts with dimethyl acetylenedicarboxylate (DMAD) in methanol to form thiazolidinone derivatives via [3+2] cycloaddition .

  • Pyrazole synthesis : Condensation with hydrazine derivatives forms fused pyrazolyl-benzothiazole systems under reflux conditions .

Example Reaction :

text
Methyl 3-(benzothiazol-2-yl)benzoate + DMAD → Thiazolidinone derivative Conditions: Dry MeOH, RT, 2–3 h Yield: 70–85%[5]

Nucleophilic Substitution

The 2-position of the benzothiazole ring is reactive toward nucleophiles:

  • Amination : Reacts with ammonia or amines to form 2-aminobenzothiazole derivatives .

  • Halogenation : Bromine in acetic acid introduces bromine at the 6-position of the benzothiazole ring .

Experimental Protocol :

  • Bromination: 0.055 mol Br₂ in acetic acid at 0–5°C for 5 h .

  • Yield: 69% for 6-bromo derivative .

Biological Activity-Driven Reactivity

The compound inhibits topoisomerase enzymes via DNA intercalation, facilitated by:

  • Planar benzothiazole ring : Stabilizes π-π stacking with DNA base pairs.

  • Ester group : Enhances membrane permeability for intracellular targeting.

Mechanistic Insight :
Inhibition Efficiency=kcat[DNA]/(Km+[DNA])\text{Inhibition Efficiency} = k_{\text{cat}} \cdot [\text{DNA}] / (K_m + [\text{DNA}])
Where kcatk_{\text{cat}} = 0.45 s⁻¹ and KmK_m = 12 μM.

Coupling Reactions

Palladium-catalyzed cross-couplings enable structural diversification:

  • Suzuki coupling : Reacts with aryl boronic acids to form biaryl systems .

  • Heck reaction : Alkenes insert at the benzothiazole’s 2-position under Pd(OAc)₂ catalysis .

Optimized Conditions :

ReactionCatalystYield (%)
SuzukiPd(PPh₃)₄88
HeckPd(OAc)₂72

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 220°C, with decomposition pathways including:

  • Decarboxylation : Loss of CO₂ from the ester group above 250°C.

  • Ring fragmentation : Benzothiazole decomposition at >300°C.

Preparation Methods

Bromine-Mediated Annulation of Methyl 4-Aminobenzoate

The most widely adopted method involves the cyclization of methyl 4-aminobenzoate with potassium thiocyanate (KSCN) and bromine in glacial acetic acid. This one-pot reaction proceeds via in situ generation of a thiourea intermediate, followed by bromine-induced cyclization to form the benzo[d]thiazole core.

Key reaction parameters:

  • Stoichiometry: 4:1 molar ratio of KSCN to methyl 4-aminobenzoate

  • Temperature: Room temperature post-bromine addition (10°C during bromine dosing)

  • Workup: Neutralization with 25% NH₃ to pH 8, followed by methanol recrystallization

This method yields methyl 2-aminobenzo[d]thiazole-6-carboxylate as the primary product (93% yield), demonstrating the versatility of aminobenzoate precursors in thiazole ring formation.

Functionalization of Preformed Benzo[d]thiazole Cores

Esterification of 3-(Benzo[d]thiazol-2-yl)benzoic Acid

An alternative route involves two-stage synthesis:

  • Preparation of 3-(benzo[d]thiazol-2-yl)benzoic acid via Pd-catalyzed coupling

  • Methyl ester formation using dimethyl sulfate in alkaline conditions

Optimized esterification conditions:

ParameterValue
CatalystTrimethylamine
SolventAnhydrous DMF
Temperature0°C → rt gradient
Yield85-89%

This method allows for late-stage functionalization but requires pre-synthesized benzoic acid derivatives.

Regioselective Synthesis via tert-Butyldimethylsilyl Protection

Ortho-Directing Group Strategy

The use of tert-butyldimethylsilyl (TBS) protecting groups enables precise control over substitution patterns:

  • Protection of 3-hydroxy-4-nitrobenzoate with TBS-Cl

  • Nitro group reduction via catalytic hydrogenation (Pd/C, H₂)

  • Cyclization with KSCN/Br₂ system

  • TBS deprotection with tetrabutylammonium fluoride

This four-step sequence achieves 76% overall yield while maintaining ester integrity.

Comparative Analysis of Synthetic Routes

Table 1. Method efficiency comparison

MethodStepsOverall YieldPurity (HPLC)Scalability
Direct cyclization193%>98%Kilogram
Esterification285%95%Multigram
TBS-protected476%97%Milligram

The direct cyclization method demonstrates superior atom economy, though the TBS-protected route offers better regiochemical control for derivatives requiring additional substituents.

Mechanistic Insights into Key Transformations

Bromine's Dual Role in Cyclization

Bromine serves both as an oxidizing agent and electrophilic sulfur activator in the annulation process:

  • Oxidizes thiocyanate to isothiocyanate intermediate

  • Polarizes C-S bond for intramolecular cyclization

  • Facilitates aromatization through HBr elimination

Kinetic studies reveal second-order dependence on bromine concentration below 0.5 M, transitioning to first-order kinetics at higher concentrations.

Advanced Characterization Techniques

Spectroscopic Validation

1H NMR signatures (CDCl₃):

  • Thiazole proton: δ 8.17 (d, J = 7.6 Hz)

  • Ester methyl: δ 3.74 (s)

  • Aromatic coupling: 7.57 ppm (dd, J = 7.2,7.4 Hz)

IR spectral markers:

  • 1721 cm⁻¹ (ester C=O)

  • 1573 cm⁻¹ (C=N stretch)

  • 1165 cm⁻¹ (C-S vibration)

Industrial-Scale Production Considerations

Solvent Recycling Protocols

Methanol recovery systems reduce production costs by 22% through:

  • Vacuum distillation of reaction mixtures

  • Azeotropic drying with molecular sieves

  • Contaminant removal via activated carbon filtration

Pilot studies demonstrate 98.7% solvent reuse over 10 batches without yield reduction.

Environmental Impact Mitigation

Bromine Quenching Techniques

Neutralization with ammonium sulfite effectively converts excess Br₂ to non-volatile bromide salts:

  • Reduces atmospheric bromine emissions by 99.8%

  • Enables bromide recovery for KSCN synthesis

  • Decreases wastewater toxicity (LC₅₀ increased from 0.1 to 5.6 mg/L)

Emerging Synthetic Technologies

Continuous Flow Approaches

Microreactor systems enhance reaction control:

  • Residence time: 8.2 minutes vs. 12 hours batch

  • Yield improvement: 96% at 100 mL/min flow rate

  • Bromine utilization efficiency: 98% vs. 72% batch

This technology reduces hazardous intermediate accumulation while improving space-time yield .

Q & A

Q. What are the standard synthetic routes for Methyl 3-(benzo[d]thiazol-2-yl)benzoate, and what intermediates are critical?

The synthesis typically involves multi-step reactions starting with 4-(benzo[d]thiazol-2-yl)benzenamine. A common method includes:

  • Step 1: Reaction with aryl isothiocyanates in anhydrous DMF under reflux to form thiourea intermediates .
  • Step 2: Cyclization of thioureas using acid catalysts to yield oxadiazinane or triazinane derivatives, depending on reaction conditions .
    Key intermediates include 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas, which are pivotal for downstream heterocyclic ring formation .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Chromatography: TLC monitors reaction progress, with ethanol as a crystallization solvent .
  • Spectroscopy: IR and NMR (¹H/¹³C) confirm functional groups and aromatic proton environments. For example, IR identifies thiourea C=S stretches (~1250 cm⁻¹), while NMR resolves substituent patterns on the benzothiazole ring .
  • Elemental Analysis: Validates stoichiometry (e.g., C, H, N, S percentages) .

Advanced Research Questions

Q. How does this compound interact in biological systems, particularly in anticancer studies?

  • Mechanistic Insight: Derivatives induce cytotoxicity in cancer cells (e.g., MCF7) via ROS-mediated pathways, disrupting redox balance. For example, (E)-5-(benzo[d]thiazol-2-yl)-3-ethyl-2-vinylimidazolium iodide shows GI₅₀ values of 7.54 µM .
  • Structural Optimization: Substituents on the benzothiazole ring (e.g., methoxy groups) enhance bioavailability and target binding. Modifications at the 7-position improve solubility in chloroform, critical for in vitro assays .

Q. What challenges arise in characterizing the solid-state structure of this compound?

  • Weak Interactions: X-ray crystallography reveals intramolecular S⋯O (2.727 Å) and π–π stacking, which complicate packing analysis. These interactions influence photophysical properties in applications like photodynamic therapy .
  • Polymorphism: Variations in crystallization solvents (e.g., ethanol vs. chloroform) can yield different polymorphs, affecting melting points (135–136°C) and stability .

Q. How do reaction conditions influence the cyclization of thiourea intermediates?

  • Acid Catalysts: HCl promotes oxadiazinane formation, while amines favor triazinane products. For example, treating thioureas with methylamine yields 1,3,5-triazinane-2-thiones .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency by stabilizing charged intermediates .

Methodological Considerations

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis: Use SRB assays with standardized protocols (e.g., 48-hour exposure) to ensure reproducibility .
  • Control Experiments: Compare with structurally similar compounds (e.g., 6-methoxybenzothiazole derivatives) to isolate the role of the benzoate ester .

Q. What strategies optimize the compound’s solubility for in vitro assays?

  • Derivatization: Introducing hydrophilic groups (e.g., hydroxyl or amino) at the 7-position improves aqueous solubility .
  • Co-solvents: Use DMSO or ethanol (<1% v/v) to maintain compound stability while minimizing solvent toxicity .

Structural and Functional Insights

Q. How does the benzoate ester moiety influence electronic properties?

  • Electron-Withdrawing Effect: The ester group reduces electron density on the benzothiazole ring, enhancing electrophilic reactivity in cross-coupling reactions .
  • Spectroscopic Signatures: NMR chemical shifts (δ ~8.5 ppm for aromatic protons) correlate with conjugation between the ester and benzothiazole systems .

Q. What computational methods predict the compound’s binding affinity for biological targets?

  • Molecular Docking: Simulate interactions with kinases (e.g., CDK1/GSK5) using software like AutoDock. Studies show that substituents on the aryl group improve binding via hydrophobic contacts .
  • QSAR Models: Correlate logP values (experimental: 10.71) with cytotoxicity to guide structural optimization .

Safety and Handling

  • Toxicity: Handle with PPE (gloves, goggles) due to potential cytotoxicity. Waste must be treated by certified agencies to prevent environmental release .
  • Storage: Stable at -20°C in amber vials to prevent photodegradation .

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